molecular formula C18H34O11 B13383559 Hexyl beta-D-maltoside

Hexyl beta-D-maltoside

Cat. No.: B13383559
M. Wt: 426.5 g/mol
InChI Key: KRYKGRXIHMMFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl beta-D-maltoside is a non-ionic detergent widely used in biochemical and biophysical research. It is composed of a hexyl group attached to the beta-D-maltoside moiety. This compound is particularly valued for its ability to solubilize membrane proteins while preserving their native structure and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl beta-D-maltoside can be synthesized through the glycosylation of hexanol with maltose. The reaction typically involves the use of a glycosyl donor, such as a maltose derivative, and a glycosyl acceptor, such as hexanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired beta-glycosidic linkage .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyl beta-D-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the formation of hexanol and maltose .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl beta-D-maltoside is extensively used in various scientific research fields:

    Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.

    Biology: It aids in the solubilization and purification of membrane proteins, facilitating structural and functional studies.

    Medicine: It is employed in drug delivery systems and the formulation of pharmaceuticals.

    Industry: It is used in the formulation of detergents and cleaning agents

Mechanism of Action

Hexyl beta-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them. The compound forms micelles around the hydrophobic regions, preventing aggregation and maintaining the proteins in a functional state. This interaction is crucial for the extraction and study of membrane proteins in solution .

Comparison with Similar Compounds

Similar Compounds

  • n-Dodecyl beta-D-maltoside (DDM)
  • n-Decyl beta-D-maltoside (DM)
  • n-Octyl glucoside (OG)

Uniqueness

Hexyl beta-D-maltoside is unique due to its specific balance of hydrophobic and hydrophilic properties, which makes it particularly effective for solubilizing certain types of membrane proteins. Compared to other maltosides, it offers a different critical micelle concentration (CMC) and solubilization efficiency, making it suitable for specific applications .

Properties

IUPAC Name

2-[6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKGRXIHMMFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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